molecular formula C13H5F5O B3025080 3,4-Difluoro-3',4',5'-trifluorobenzophenone CAS No. 951888-57-6

3,4-Difluoro-3',4',5'-trifluorobenzophenone

Cat. No.: B3025080
CAS No.: 951888-57-6
M. Wt: 272.17 g/mol
InChI Key: IEBDIDHXDAZTNS-UHFFFAOYSA-N
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Description

3,4-Difluoro-3’,4’,5’-trifluorobenzophenone is a fluorinated benzophenone derivative with the molecular formula C13H5F5O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-3’,4’,5’-trifluorobenzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 3,4,5-trifluorophenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 3,4-Difluoro-3’,4’,5’-trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (THF, dichloromethane), and bases (triethylamine, sodium hydride).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, ethanol).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).

Major Products Formed

    Substitution: Various substituted benzophenone derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

3,4-Difluoro-3’,4’,5’-trifluorobenzophenone is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-3’,4’,5’-trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, the compound’s unique electronic properties can modulate receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorobenzophenone
  • 3,4,5-Trifluorobenzophenone
  • 3,4-Difluoro-3’,4’-difluorobenzophenone

Uniqueness

3,4-Difluoro-3’,4’,5’-trifluorobenzophenone is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability, reactivity, and binding affinity towards molecular targets. These properties make it a valuable compound in various scientific research applications.

Properties

IUPAC Name

(3,4-difluorophenyl)-(3,4,5-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F5O/c14-8-2-1-6(3-9(8)15)13(19)7-4-10(16)12(18)11(17)5-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBDIDHXDAZTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C(=C2)F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219052
Record name (3,4-Difluorophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-57-6
Record name (3,4-Difluorophenyl)(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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